gamma-(1-Propyl-2-piperidyl)propyl benzoate hydrochloride

Description

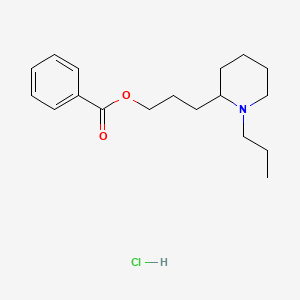

Gamma-(1-propyl-2-piperidyl)propyl benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester moiety linked to a propyl chain bearing a 1-propyl-2-piperidyl substituent. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or industrial applications.

Properties

CAS No. |

78219-50-8 |

|---|---|

Molecular Formula |

C18H28ClNO2 |

Molecular Weight |

325.9 g/mol |

IUPAC Name |

3-(1-propylpiperidin-2-yl)propyl benzoate;hydrochloride |

InChI |

InChI=1S/C18H27NO2.ClH/c1-2-13-19-14-7-6-11-17(19)12-8-15-21-18(20)16-9-4-3-5-10-16;/h3-5,9-10,17H,2,6-8,11-15H2,1H3;1H |

InChI Key |

KDGSKFLWTMUFFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCCC1CCCOC(=O)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

Several piperidine- and piperazine-based compounds have been synthesized for pharmacological studies. For example:

- HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) and HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) feature piperazine cores with phenoxy and methoxyphenyl substituents .

Comparison :

- Structural Differences: Gamma-(1-propyl-2-piperidyl)propyl benzoate lacks the methoxyphenyl group and phenoxy-ethoxyethyl chain present in HBK compounds. Instead, its benzoate ester and piperidyl-propyl chain may confer distinct pharmacokinetic properties.

- Pharmacological Implications : Piperazine derivatives like HBK15–HBK19 are designed as serotonin receptor ligands, while the target compound’s biological activity remains uncharacterized in the provided evidence.

Alkyl Benzoate Esters

Alkyl benzoates vary in chain length and branching, influencing their applications:

- Propyl benzoate (simple alkyl ester) is used in cosmetics and fragrances due to its volatility and mild polarity .

- 3-(1-Ethyl-2-piperidyl)propyl benzoate hydrochloride (CAS 78219-43-9) is a direct analog of the target compound, differing only in the ethyl vs. propyl substitution on the piperidine ring .

Comparison :

Key Findings :

- The ethyl analog (CAS 78219-43-9) is marketed as an industrial chemical, suggesting the target compound’s propyl substitution may optimize stability or biological targeting.

Hydrochloride Salts of Bioactive Molecules

Hydrochloride salts improve solubility and bioavailability. For example:

Comparison :

- Solubility : Both compounds benefit from enhanced aqueous solubility due to the hydrochloride counterion.

- Bioactivity : Labetalol targets adrenergic receptors, whereas the target compound’s piperidyl-benzoate structure may interact with cholinergic or neurotransmitter systems, though specific data are unavailable.

Amino Acid Ester Derivatives

Compounds like ferulic acid-amino acid propyl ester conjugates involve esterification strategies similar to the target compound’s synthesis .

Comparison :

- Synthesis: Both use propanol and chlorinating agents (e.g., TMSCl) for esterification. However, the target compound’s piperidyl group requires additional steps for heterocyclic ring formation.

- Functionality: Amino acid esters are designed for antioxidant or UV-protective roles in cosmeceuticals, whereas the target compound’s applications are undefined .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.